molecular formula C8H7NO3 B14843100 6-Acetyl-4-hydroxypyridine-2-carbaldehyde

6-Acetyl-4-hydroxypyridine-2-carbaldehyde

Cat. No.: B14843100
M. Wt: 165.15 g/mol
InChI Key: ZXZHSPDPCQWFJV-UHFFFAOYSA-N
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Description

6-Acetyl-4-hydroxypyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine family It contains a pyridine ring substituted with acetyl, hydroxyl, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives using manganese dioxide . This method allows for the formation of the desired carbaldehyde group while maintaining the integrity of the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of functional groups such as acetyl, hydroxyl, and carbaldehyde allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both acetyl and hydroxyl groups on the pyridine ring enhances its versatility in chemical synthesis and biological interactions .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-acetyl-4-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h2-4H,1H3,(H,9,12)

InChI Key

ZXZHSPDPCQWFJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)C=O

Origin of Product

United States

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